2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a chemical compound with the linear formula C12H12N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde are not well-documented .Scientific Research Applications
Synthesis and Structural Analysis
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde and related compounds have been the focus of various synthesis and structural analysis studies. For instance, Hong (2000) synthesized and characterized the crystal structure of a similar compound, 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol, using X-ray diffraction analysis, revealing its monoclinic crystal structure (Hong, 2000).
Steric Effects and Racemization Studies
The sterically hindered N-aryl pyrroles, including variants of 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehydes, have been synthesized and examined for their chromatographic separation of enantiomers and barriers to racemization. This study by Vorkapić-Furač et al. (1989) is crucial in understanding the chemical behavior and stability of such compounds (Vorkapić-Furač et al., 1989).
Molecular Rearrangements
Research on molecular rearrangements of related compounds, like 4-iminomethyl-1,2,3-triazoles, has also been conducted. L'abbé et al. (1990) found that the structural isomers of these compounds are interconvertible under certain conditions, highlighting the dynamic nature of these molecular structures (L'abbé et al., 1990).
Energetics and Molecular Structure
Da Silva and Santos (2010) focused on the thermochemical and thermodynamic properties of similar compounds, such as 2,5-dimethyl-1-phenylpyrrole and 2,5-dimethyl-1-(4-nitrophenyl)pyrrole. Their study involved a combination of calorimetric techniques and molecular orbital calculations, providing essential insights into the energetics and structural aspects of these compounds (Da Silva & Santos, 2010).
Synthesis of Precursors for Chiral Ligands
Smaliy et al. (2013) explored the synthesis of precursors for chiral bidentate phosphine ligands using a derivative of 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde. This approach is promising for the synthesis of chiral ligands, which are important in catalysis and asymmetric synthesis (Smaliy et al., 2013).
properties
IUPAC Name |
2,5-dimethyl-1-(3-nitrophenyl)pyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-6-11(8-16)10(2)14(9)12-4-3-5-13(7-12)15(17)18/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEWMYSPADRRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347163 | |
Record name | 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
423753-42-8 | |
Record name | 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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